molecular formula C17H21N7O2S B2982163 N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide CAS No. 2034506-83-5

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide

Cat. No. B2982163
CAS RN: 2034506-83-5
M. Wt: 387.46
InChI Key: VMVIQUTUCYJKOG-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H21N7O2S and its molecular weight is 387.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Properties

Research has explored the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to develop new antibacterial agents. The study involved creating various derivatives and assessing their antibacterial activity. Some compounds demonstrated high activities, indicating the potential of sulfonamide-containing compounds for antibacterial applications (Azab, Youssef, & El-Bordany, 2013).

Anticancer Potential

Several studies have synthesized and evaluated the bioactivities of sulfonamide derivatives, focusing on their potential as carbonic anhydrase and acetylcholinesterase inhibitors, with implications for anticancer therapy. Some derivatives displayed low cytotoxicity towards cancer cell lines, suggesting their suitability as templates for developing new cancer therapeutics (Ozmen Ozgun et al., 2019).

Enzyme Inhibition for Therapeutic Applications

Compounds with sulfonamide structures have been investigated for their inhibitory effects on enzymes like human carbonic anhydrase (hCA). Such studies aim to develop treatments for conditions like glaucoma by exploring the pharmacological potential of sulfonamide derivatives (Kasımoğulları et al., 2010).

Antimicrobial and Antioxidant Activities

Research into sulfonamide derivatives also includes examining their antimicrobial and antioxidant properties. Compounds have been synthesized and tested against various bacterial and fungal strains, with some showing significant activities. These findings highlight the versatility of sulfonamide compounds in combating microbial infections and their potential use as antioxidants (Badgujar, More, & Meshram, 2018).

properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-1,2-dimethylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O2S/c1-12-21-17(11-23(12)2)27(25,26)20-7-8-24-16(13-3-4-13)9-14(22-24)15-10-18-5-6-19-15/h5-6,9-11,13,20H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVIQUTUCYJKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)NCCN2C(=CC(=N2)C3=NC=CN=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide

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